molecular formula C12H13FO B8288550 Cyclobutyl 2-fluorobenzyl ketone

Cyclobutyl 2-fluorobenzyl ketone

Cat. No.: B8288550
M. Wt: 192.23 g/mol
InChI Key: NWRQJVWOEHLNET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl 2-fluorobenzyl ketone (CAS: 150322-73-9) is a fluorinated aromatic ketone with the molecular formula C₁₁H₁₁FO and a molecular weight of 178.2 g/mol . Structurally, it features a cyclopropyl group attached to a ketone moiety, which is further substituted with a 2-fluorobenzyl group. This compound is a colorless to light yellow oily liquid at room temperature, with a boiling point of 253.6°C at 760 mmHg and a density of 1.193 g/cm³ . Its refractive index ranges between 1.515–1.519, and it exhibits slight solubility in organic solvents such as chloroform, DMSO, and methanol .

Cyclopropyl 2-fluorobenzyl ketone is primarily used as a key intermediate in synthesizing prasugrel, a potent antiplatelet drug . Additionally, it has been investigated as a precursor for Type B antitumor agents, which are α,β-unsaturated ketone analogs of combretastatin-A4 (CA-4) .

Properties

Molecular Formula

C12H13FO

Molecular Weight

192.23 g/mol

IUPAC Name

1-cyclobutyl-2-(2-fluorophenyl)ethanone

InChI

InChI=1S/C12H13FO/c13-11-7-2-1-4-10(11)8-12(14)9-5-3-6-9/h1-2,4,7,9H,3,5-6,8H2

InChI Key

NWRQJVWOEHLNET-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)CC2=CC=CC=C2F

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry:
    • Anticancer Activity: Cyclobutyl 2-fluorobenzyl ketone has been studied for its potential in treating various cancers, particularly hematological malignancies such as acute myeloid leukemia (AML). Research indicates that compounds inhibiting casein kinase 1 (CSNKl) can be effective against these cancers, with this compound being a notable candidate for further exploration .
    • Mechanism of Action: The compound may function as a selective inhibitor of kinases involved in cancer progression, thus offering a targeted therapeutic approach.
  • Organic Synthesis:
    • Building Block for Complex Molecules: this compound serves as a versatile intermediate in the synthesis of more complex organic compounds. It is utilized in the preparation of pharmaceutical agents and other biologically active molecules .
    • Synthesis of Antiplatelet Drugs: It plays a crucial role in the synthesis of Prasugrel, an antiplatelet medication used to prevent blood clots in patients with cardiovascular diseases .
  • Biological Studies:
    • Interaction with Biomolecules: Research has shown that this compound interacts with various biological targets, which could lead to the development of new therapeutic agents. Its ability to modify biological pathways makes it valuable in drug discovery projects .

Case Studies

Case Study 1: Anticancer Potential
A study investigated the effects of this compound on AML cell lines. The results demonstrated significant cytotoxicity, suggesting that structural modifications could enhance its potency against tumor cells. The rigid structure of the cyclobutane ring was hypothesized to improve binding affinity to target sites within cancer cells .

Case Study 2: Synthesis and Biological Activity
Another research project focused on synthesizing derivatives of this compound and assessing their biological activity. The derivatives showed varying degrees of inhibition against specific kinases, indicating that modifications could yield compounds with improved therapeutic profiles .

Data Tables

Application AreaDescriptionKey Findings
Medicinal ChemistryAnticancer activityEffective against AML; potential kinase inhibitor
Organic SynthesisBuilding block for pharmaceuticalsUsed in Prasugrel synthesis
Biological StudiesInteraction with biomoleculesModifies biological pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, cyclopropyl 2-fluorobenzyl ketone is compared below with three structurally related compounds: 2-fluorophenyl cyclohexyl ketone , cyclobutyl methyl ketone , and cyclopropyl phenyl ketone .

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications/Notes
Cyclopropyl 2-fluorobenzyl ketone C₁₁H₁₁FO 178.2 253.6 (at 760 mmHg) 1.193 Prasugrel intermediate ; antitumor agent precursor
2-Fluorophenyl cyclohexyl ketone C₁₃H₁₅FO 206.26 Not reported Not reported No reported pharmaceutical applications; limited commercial use
Cyclobutyl methyl ketone C₆H₁₀O 98.14 61 (at 0.2 mmHg) 0.91 (liquid) Model compound for oxidation studies
Cyclopropyl phenyl ketone C₁₀H₁₀O 146.19 Not reported Not reported Limited data; primarily academic research

Structural Differences and Implications

  • Cyclopropyl vs. Cyclohexyl Substituents : The cyclopropyl group in the target compound introduces significant ring strain compared to the cyclohexyl group in 2-fluorophenyl cyclohexyl ketone. This strain enhances reactivity, making it more suitable for synthetic modifications (e.g., bromination at the α-H position for prasugrel synthesis) . In contrast, the bulkier cyclohexyl group in 2-fluorophenyl cyclohexyl ketone reduces reactivity and limits its pharmaceutical utility .
  • Fluorine Substitution: The 2-fluorobenzyl group in the target compound improves metabolic stability and binding affinity in drug intermediates compared to non-fluorinated analogs .
  • Ketone Position : Cyclobutyl methyl ketone lacks aromaticity, resulting in lower boiling points and distinct decomposition pathways (free radical mechanisms under thermal stress) .

Stability and Handling

  • Cyclopropyl 2-fluorobenzyl ketone requires storage in sealed, dry conditions to prevent degradation , whereas cyclobutyl methyl ketone is more volatile and necessitates low-temperature storage .
  • The fluorine atom in the target compound increases its stability against enzymatic degradation, a key advantage in drug development .

Preparation Methods

N-Bromosuccinimide (NBS)-Mediated Bromination

This method generates 2-fluoro-α-cyclopropylcarbonylbenzyl bromide, a key intermediate for pharmaceuticals like prasugrel:

  • Conditions : Cyclopropyl 2-fluorobenzyl ketone reacts with NBS and benzoyl peroxide in ethyl acetate at 60°C for 30–40 hours.

  • Workup : The mixture is filtered, and the solvent is removed under vacuum. The crude product is dissolved in petroleum ether/hexane and cooled to 5°C to isolate the bromide (140 g, 95% purity).

Table 2: Bromination Reaction Parameters

ParameterValue
ReagentN-Bromosuccinimide (NBS)
CatalystBenzoyl Peroxide
SolventEthyl Acetate
Temperature60°C
Yield140 g (95%)
Key Reference

Industrial-Scale Optimization

Continuous Flow Reactor Applications

While not explicitly detailed in the cited sources, industrial processes often employ continuous flow reactors to enhance efficiency. Key optimizations include:

  • Solvent Selection : THF or toluene for improved Grignard stability.

  • Purification : High vacuum distillation (HVD) or crystallization from hexane.

Comparative Analysis of Methods

Efficiency and Scalability

  • Grignard Method : Preferred for scalability (85 g per batch) and high purity (99%).

  • Bromination : Critical for downstream pharmaceutical synthesis but requires hazardous reagents (NBS).

Challenges and Solutions

  • Byproduct Formation : Minimized via precise temperature control during Grignard reactions.

  • Purification : HVD ensures removal of volatile impurities, while crystallization achieves >99% purity .

Q & A

Q. What synthetic routes are commonly employed to prepare cyclobutyl 2-fluorobenzyl ketone, and what experimental conditions optimize yield?

this compound can be synthesized via Friedel-Crafts acylation, where cyclobutanecarbonyl chloride reacts with a fluorinated benzyl derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Temperature control (e.g., 0–25°C) and stoichiometric ratios of reactants are critical to minimize side reactions like over-acylation. Post-reaction purification via column chromatography or recrystallization ensures >95% purity. For analogs like cyclobutyl phenyl ketone, similar protocols are validated with IR and NMR for structural confirmation .

Q. How can spectroscopic techniques characterize this compound, and what key spectral markers confirm its structure?

Infrared (IR) spectroscopy identifies the carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹. Raman spectroscopy complements this by detecting cyclobutyl ring vibrations (300–600 cm⁻¹). UV-Vis in alcohol or isooctane solutions shows absorption maxima near 250–280 nm due to π→π* transitions in the aromatic fluorobenzyl group . ¹H NMR reveals cyclobutyl protons as a multiplet (δ 2.0–3.0 ppm) and fluorobenzyl aromatic protons as distinct doublets (δ 7.0–8.0 ppm) .

Q. What reduction reactions are feasible for this compound, and how do reaction kinetics vary with reducing agents?

Sodium borohydride (NaBH₄) reduces the ketone to its secondary alcohol. Kinetic studies on cyclobutyl phenyl ketone analogs show first-order dependence on both ketone and NaBH₄, with rate constants influenced by steric effects. At 0°C, cyclobutyl derivatives exhibit ~23% of acetophenone’s reactivity due to ring strain altering transition-state geometry . Lithium aluminum hydride (LiAlH₄) may achieve higher yields but requires strict anhydrous conditions .

Advanced Research Questions

Q. How does the cyclobutyl group influence lipophilicity and metabolic stability compared to other alicyclic substituents (e.g., cyclopropyl or oxetane)?

Matched molecular pair analysis reveals cyclobutyl groups increase lipophilicity (logD) by ~0.2–0.6 units compared to oxetanes, which polarize the molecule. This compound exhibits enhanced metabolic stability over cyclopropyl analogs due to reduced ring strain and slower cytochrome P450 oxidation . Computational models (e.g., clogP) align with experimental trends, though H-bonding potential requires empirical validation .

Q. What mechanistic insights explain the photodecomposition pathways of this compound under UV irradiation?

Photolysis studies in argon matrices show Norrish Type I cleavage, generating cyclobutyl and fluorobenzyl radicals. Time-resolved laser spectroscopy identifies a triplet excited state (τ ≈ 10⁻⁶ s) as the reactive intermediate. Competing pathways include α-scission (dominant at 254 nm) and hydrogen abstraction (favored at 310 nm). Quantum yields correlate with solvent polarity, suggesting charge-transfer intermediates .

Q. How does fluorination at the benzyl position affect biological activity in drug discovery applications?

Fluorine’s electron-withdrawing effect enhances binding affinity to target proteins (e.g., kinases) by polarizing adjacent carbonyl groups. In prasugrel intermediates, the 2-fluorobenzyl moiety improves pharmacokinetics by reducing first-pass metabolism via steric shielding of the ketone . Comparative SAR studies show fluorinated analogs exhibit 3–5× higher potency than non-fluorinated derivatives in thrombin inhibition assays .

Q. What challenges arise in scaling up this compound synthesis, and how can continuous flow systems address them?

Batch synthesis faces limitations in heat dissipation and side-product accumulation. Continuous flow reactors (e.g., microfluidic channels) enable precise control of residence time (1–5 min) and temperature (25–50°C), improving yield by 15–20% for Friedel-Crafts reactions. In-line IR monitoring adjusts catalyst concentration dynamically, minimizing AlCl₃ waste .

Methodological Notes

  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and C18 columns resolves impurities <0.5%. GC-MS confirms volatile byproducts (e.g., dichlorobenzene derivatives) .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH) over 4 weeks assess hydrolytic stability. Fluorobenzyl ketones show <5% decomposition, whereas non-fluorinated analogs degrade >20% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.